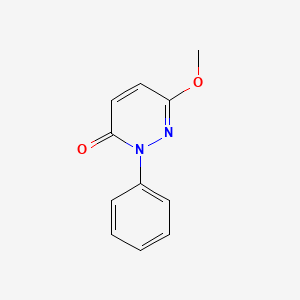

6-methoxy-2-phenylpyridazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-7-8-11(14)13(12-10)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMJYNGWIICDLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C(=O)C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424189 | |

| Record name | 3(2H)-Pyridazinone, 6-methoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14634-50-5 | |

| Record name | 3(2H)-Pyridazinone, 6-methoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy and Electronic Absorption Properties

The vibrational and electronic characteristics of 6-methoxy-2-phenylpyridazin-3(2H)-one are fundamental to understanding its molecular structure, bonding, and behavior. Spectroscopic techniques such as Fourier-transform infrared (FT-IR), Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into these properties. While direct experimental spectra for this specific compound are not extensively published, analysis of structurally similar pyridazinone derivatives allows for a comprehensive and scientifically grounded interpretation of its expected spectral features.

Vibrational Spectroscopy (FT-IR and Raman)

Based on data from analogous compounds, the key vibrational frequencies for this compound can be assigned. For instance, studies on 4-(aryl)-6-phenylpyridazin-3(2H)-one derivatives show characteristic absorption bands for various functional groups which can be extrapolated to the target molecule. mdpi.com

C=O Stretching: The most prominent and characteristic vibration in the infrared spectrum is the carbonyl (C=O) stretching mode of the pyridazinone ring. This band is expected to appear as a strong absorption in the region of 1660-1640 cm⁻¹. In a related compound, 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, this peak is observed at 1646 cm⁻¹. mdpi.com The exact position is sensitive to the electronic environment and potential intermolecular interactions.

C=N and C=C Stretching: The pyridazinone and phenyl rings contain C=N and C=C double bonds. The stretching vibrations of these bonds typically occur in the 1610-1450 cm⁻¹ range. For 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, a C=N stretch is reported at 1605 cm⁻¹. mdpi.com These absorptions are often of medium to strong intensity.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methoxy (B1213986) group (O-CH₃) is expected to appear in the 2980-2850 cm⁻¹ range. For example, related pyridazinones exhibit aromatic and aliphatic C-H stretches between 3061 cm⁻¹ and 2875 cm⁻¹. mdpi.com

C-O Stretching: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the fingerprint region, typically around 1250-1020 cm⁻¹. This is a key indicator for the presence of the methoxy substituent.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring/Group |

| Aromatic C-H Stretching | 3100 - 3000 | Phenyl |

| Aliphatic C-H Stretching (Methoxy) | 2980 - 2850 | Methoxy |

| Carbonyl (C=O) Stretching | 1660 - 1640 | Pyridazinone |

| C=N Stretching | 1610 - 1580 | Pyridazinone |

| Aromatic C=C Stretching | 1600 - 1450 | Phenyl |

| C-O Stretching (Methoxy) | 1250 - 1020 | Methoxy |

| C-H Out-of-Plane Bending | 900 - 675 | Phenyl |

Electronic Absorption Properties (UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophoric system of this compound, which includes the phenyl group and the pyridazinone ring, gives rise to characteristic absorption bands.

The electronic spectrum is expected to be dominated by two main types of transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.orglibretexts.org They are typically high-intensity absorptions. For the title compound, these transitions are associated with the conjugated system of the pyridazinone and phenyl rings. In related pyridazin-3(2H)-one derivatives, π → π* transitions are commonly observed. researchgate.net

n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen or oxygen atoms, to an antibonding π* orbital. libretexts.orglibretexts.org These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths (lower energy). libretexts.org The carbonyl group and the nitrogen heteroatoms of the pyridazinone ring are the primary sites for n → π* transitions. researchgate.netresearchgate.net

The solvent environment can influence the position of these absorption bands. Polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption maxima (solvatochromism). For n → π* transitions, an increase in solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths. libretexts.org Conversely, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths in more polar solvents. libretexts.org

The expected electronic absorption data for this compound, based on the analysis of similar structures, are presented in the table below.

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~250 - 280 | Phenyl ring and Pyridazinone conjugated system |

| n → π | ~300 - 340 | Carbonyl group and Nitrogen atoms |

Computational Chemistry and Theoretical Investigations of 6 Methoxy 2 Phenylpyridazin 3 2h One

Electronic Structure and Molecular Geometry via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation (the ground state) of the molecule.

Detailed Research Findings: For pyridazinone derivatives, DFT methods such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) have been successfully used to optimize molecular geometries. researchgate.netmdpi.comjocpr.com These calculations typically start with a hypothetical structure and iteratively adjust bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the system.

The optimized geometry reveals key structural features. The pyridazinone ring is generally found to be nearly planar, though minor puckering can occur. researchgate.netjocpr.com The phenyl group attached to the nitrogen atom (N2) and the methoxy (B1213986) group at the C6 position will have specific orientations relative to the core ring structure. The planarity of the phenyl and pyridazinone rings is influenced by the torsion angles between them. For instance, in a related compound, 4,5-Dichloropyridazin-3(2H)-one, the pyridazinone ring is essentially planar, which is a common feature in such heterocyclic systems. researchgate.netjocpr.com DFT calculations provide precise values for these parameters, which can be compared with experimental data from X-ray crystallography where available. researchgate.netnih.gov

Table 1: Representative Geometric Parameters (Bond Lengths and Angles) for a Pyridazinone Core Calculated via DFT (Note: Data is illustrative and based on analogous structures like 4,5-Dichloropyridazin-3(2H)-one from literature researchgate.netjocpr.com)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Lengths (Å) | ||

| C=O | 1.218 - 1.235 | |

| N1-N2 | 1.336 - 1.345 | |

| N2-C(Phenyl) | ~1.40 | |

| C-O(methoxy) | ~1.36 | |

| O-CH₃(methoxy) | ~1.43 | |

| Bond Angles (°) | ||

| N1-N2-C1 | ~120° | |

| C2-C1-N2 | ~118° | |

| O1-C1-N2 | ~122° | |

| Dihedral Angles (°) | ||

| C4-N1-N2-C1 | Near 0° (Indicates planarity) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Detailed Research Findings: For 6-methoxy-2-phenylpyridazin-3(2H)-one, the HOMO is expected to be distributed primarily over the electron-rich pyridazinone ring and the oxygen atom of the methoxy group, indicating these are the primary sites for donating electrons in a reaction. The LUMO is likely localized over the carbonyl group and the phenyl ring, suggesting these are the regions susceptible to nucleophilic attack.

A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations for similar pyridazinone structures have shown energy gaps that indicate significant reactivity, which often correlates with their biological activity. mdpi.comnih.gov These calculations provide a quantitative measure of the molecule's electronic properties and its propensity to engage in chemical reactions. pku.edu.cn

Table 2: Typical FMO Energies for Pyridazinone Derivatives from DFT Calculations (Note: Values are illustrative and based on published data for analogous compounds mdpi.comnih.gov)

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.0 to -6.5 | Electron-donating capability |

| LUMO Energy | -2.0 to -2.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.8 to 4.2 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of most negative potential (electron-rich, attractive to cations) and blue indicates regions of most positive potential (electron-deficient, attractive to anions). Green represents areas of neutral potential. researchgate.net

Detailed Research Findings: In MEP maps of pyridazinone analogues, the most negative potential (red/yellow regions) is consistently located around the carbonyl oxygen atom (C=O) and, to a lesser extent, the nitrogen atoms of the pyridazinone ring. researchgate.netmdpi.comresearchgate.net This highlights the carbonyl oxygen as the primary site for electrophilic attack and hydrogen bond donation. researchgate.net The hydrogen atoms of the phenyl ring and the methyl group of the methoxy substituent typically show positive potential (blue regions), indicating them as potential sites for nucleophilic interaction. The MEP analysis for this compound would therefore predict that intermolecular interactions, such as those with a biological receptor, are likely to be directed by these electron-rich and electron-poor centers. manipal.edu

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, including vibrational (FTIR/Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. Comparing these theoretical spectra with experimental results serves as a crucial validation of the computational model. nih.govopenaccesspub.org

Detailed Research Findings: For pyridazinone derivatives, DFT calculations have been used to compute vibrational frequencies. nih.gov The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the theoretical model. A strong vibrational band predicted for the C=O stretching frequency is a key characteristic. For example, in a similar compound, this was experimentally observed around 1650 cm⁻¹ and computationally predicted at a comparable value. researchgate.net

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). mdpi.com The theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and provide a powerful tool for assigning experimental signals to specific atoms in the molecule. openaccesspub.org UV-Vis absorption spectra, which relate to electronic transitions (often from HOMO to LUMO), can also be simulated using Time-Dependent DFT (TD-DFT), helping to interpret the electronic structure. nih.gov

Table 3: Example Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Key Functional Group in a Pyridazinone Analogue nih.govresearchgate.net

| Vibrational Mode | Experimental (FTIR) | Calculated (DFT) | Assignment |

| C=O Stretch | ~1650 | ~1670 | Carbonyl group of pyridazinone ring |

| C-O-C Stretch | ~1250 | ~1260 | Methoxy group ether linkage |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1605, ~1510 | Phenyl and pyridazinone rings |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While quantum calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system. nih.gov This is particularly useful for exploring the different shapes (conformations) a molecule can adopt and how it interacts with its environment, such as solvent molecules or a biological target. scienceopen.com

Detailed Research Findings: For a flexible molecule like this compound, MD simulations can reveal the accessible conformational landscape. Key motions would include the rotation of the phenyl ring relative to the pyridazinone core and the rotation of the methoxy group. These simulations, often performed in a simulated aqueous environment to mimic biological conditions, can identify the most stable conformations and the energy barriers between them. semanticscholar.org

MD can also elucidate intermolecular interactions. For example, simulations can model how water molecules arrange around the solute, providing insight into its solubility. nih.gov In a drug design context, MD simulations can model the binding of the molecule to a receptor, showing how the molecule adapts its conformation to fit into a binding pocket and detailing the specific hydrogen bonds and van der Waals interactions that stabilize the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. scialert.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized analogues. mdpi.com

Detailed Research Findings: A QSAR study on a series of this compound analogues would involve several steps. First, a set of analogues with varying substituents on the phenyl ring or pyridazinone core would be synthesized and their biological activity (e.g., IC₅₀) measured. Next, for each molecule, a wide range of "molecular descriptors" would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size (e.g., molecular weight), shape, lipophilicity (e.g., logP), and electronic properties (e.g., dipole moment, atomic charges). scialert.net

Finally, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that correlates a subset of these descriptors with the observed biological activity. scialert.netmdpi.com For example, a resulting QSAR model might show that activity is positively correlated with the lipophilicity of a substituent on the phenyl ring but negatively correlated with its steric bulk. Such models are validated using statistical metrics (e.g., r², q²) and can guide the design of more potent analogues by predicting which structural modifications are likely to improve activity. scialert.net

Exploration of Chemical Reactivity and Transformational Pathways

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions

The reactivity of the pyridazin-3(2H)-one core is dictated by the electronic nature of the heterocyclic ring, which contains two adjacent nitrogen atoms and a carbonyl group. This arrangement creates distinct electrophilic and nucleophilic centers within the molecule.

Nucleophilic Reactions: The sp3 hybridized carbon atom in a substrate can act as an electrophilic center. mdpi.com In the pyridazinone system, the carbon atoms of the ring, particularly those adjacent to the electron-withdrawing carbonyl group and the nitrogen atoms, are susceptible to nucleophilic attack. The electrophilicity of a functionalized carbon is attributed to an antibonding molecular orbital which, upon accepting an electron pair from a nucleophile, leads to bond dissociation. mdpi.com

One important class of nucleophilic reactions for electron-deficient heteroaromatic systems is Vicarious Nucleophilic Substitution (VNS). nih.gov This process involves the addition of a carbanion (a nucleophile) to an electrophilic aromatic ring, followed by the elimination of a leaving group from the carbanion. nih.gov For nitropyridines, which are electrophilic, the reaction with sulfonyl-stabilized carbanions proceeds via the formation of a Meisenheimer-type adduct followed by base-induced β-elimination. nih.gov While not directly demonstrated on 6-methoxy-2-phenylpyridazin-3(2H)-one, similar reactivity patterns can be anticipated on the pyridazinone ring, especially if further activating groups are present.

Electrophilic Reactions: Electrophilic attack can occur at several positions. The nitrogen atom of the N-phenyl group can be a site for electrophilic addition. Furthermore, the phenyl ring itself can undergo standard electrophilic aromatic substitution reactions, with the position of substitution directed by the pyridazinone moiety. The oxygen atom of the carbonyl group also possesses lone pairs and can interact with electrophiles.

Electrophilic cyclization reactions of alkynes, initiated by electrophiles like iodine or selenium species, proceed through the activation of the carbon-carbon triple bond followed by intramolecular nucleophilic attack. nih.gov This highlights a general mechanism where an external electrophile can induce reactivity within a molecule containing nucleophilic centers. nih.gov

Studies on nucleophilic aromatic substitution (SNAr) reactions show that specific interactions between the electrophile and nucleophile, such as hydrogen bonding, can significantly influence reactivity by activating both reacting centers. researchgate.net These mechanistic principles are fundamental to understanding how this compound would interact with various reagents.

Catalytic Transformations and Synthetic Utility

Modern catalytic methods have been extensively applied to the pyridazinone scaffold to achieve efficient and selective transformations, significantly enhancing its synthetic utility. Palladium-catalyzed cross-coupling reactions are particularly prominent.

Researchers have developed efficient, one-pot methods for the functionalization of the 6-phenyl-3(2H)-pyridazinone system at position 5. researchgate.net These methods provide a short synthetic route to various pharmacologically relevant pyridazinones. researchgate.net

Suzuki Cross-Coupling: This reaction has been used to introduce aryl or heteroaryl rings at the 5-position of the 6-phenyl-(2H)-pyridazin-3-one system. researchgate.net

Sonogashira Cross-Coupling: This transformation allows for the introduction of various alkynyl groups at position 5 of 6-phenyl-3(2H)-pyridazinones. researchgate.net An interesting base-promoted isomerization was observed during the coupling of 1-phenyl-2-propyn-1-ol, which led to the formation of an E-chalcone in excellent yield. researchgate.net

The utility of photoredox catalysis, often employing catalysts like [Ru(bpy)3]2+, has emerged as a powerful tool for a wide range of organic transformations under visible light. researchgate.net This method can trigger bond-making and bond-breaking processes through single-electron transfer pathways. researchgate.net While specific applications on this compound are not detailed, the principles of photoredox catalysis suggest potential for novel transformations on the pyridazinone core, such as radical additions or C-H functionalizations.

The table below summarizes key catalytic transformations performed on the 6-phenyl-3(2H)-pyridazinone core.

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Group Introduced | Reference |

| Suzuki Coupling | Palladium Catalyst | C-5 | Aryl or Heteroaryl | researchgate.net |

| Sonogashira Coupling | Palladium Catalyst, Copper (optional) | C-5 | Alkynyl | researchgate.net |

| Povarov Cycloaddition | BF₃·OEt₂ | N/A (Synthesis of core) | Forms a tetrahydroquinoline ring | mdpi.com |

Functional Group Interconversions on the Pyridazinone Core

Functional group interconversions (FGI) are fundamental reactions in organic synthesis that allow for the transformation of one functional group into another. fiveable.me The this compound structure offers several handles for such modifications. The chemistry of pyridazinones has been explored for their utility as efficient and recyclable functional group carriers in various organic reactions. nih.govkorea.edu

Key FGIs on the pyridazinone core can include:

O-Demethylation: The methoxy (B1213986) group at C-6 can be converted to a hydroxyl group, which can then serve as a point for further functionalization, such as etherification or esterification.

Carbonyl Group Transformations: The ketone at C-3 can be subjected to various reactions. For instance, it can be converted to a thione (C=S) using Lawesson's reagent or chlorinated to form a 3-chloropyridazine (B74176) derivative using reagents like phosphorus oxychloride (POCl₃). This 3-chloro intermediate is highly valuable for subsequent nucleophilic substitution reactions.

Reduction/Oxidation: The pyridazinone ring itself or substituents can be modified through reduction or oxidation reactions. For example, a nitro group on the phenyl ring could be reduced to an amine, which can then be diazotized or acylated. vanderbilt.edu

The table below outlines some plausible functional group interconversions on a pyridazinone core.

| Starting Group | Reagents | Product Group | General Utility | Reference |

| Methoxy (-OCH₃) | BBr₃ | Hydroxyl (-OH) | Enables further O-functionalization | ub.edu |

| Carbonyl (C=O) | POCl₃ | Chloro (-Cl) | Precursor for nucleophilic substitutions | vanderbilt.edu |

| Carbonyl (C=O) | Lawesson's Reagent | Thione (C=S) | Modifies electronic properties | ub.edu |

| Amide (in core) | LiAlH₄ | Amine | Reduction of the carbonyl group | vanderbilt.edu |

| Aryl Halide | Alkynes, Pd catalyst | Aryl-Alkyne | C-C bond formation (Sonogashira) | nih.govresearchgate.net |

| Aryl Halide | Boronic Acids, Pd catalyst | Biaryl | C-C bond formation (Suzuki) | researchgate.net |

Role of this compound as a Synthetic Intermediate or Precursor

Pyridazinone derivatives are valuable building blocks for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. scholarsresearchlibrary.com Their established reactivity allows them to serve as versatile synthons in multi-step synthetic sequences.

For example, pyridazinone derivatives are used as precursors for annelated heterocyclic systems. In one study, a 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone was used as the starting material to synthesize novel selenadiazole and thiadiazole derivatives. mdpi.com The synthesis involved converting the pyridazinone into its semicarbazone, followed by oxidative cyclization with selenium dioxide to yield the corresponding selenadiazolopyridazine derivative. mdpi.com This demonstrates the role of the pyridazinone moiety as a stable core upon which other heterocyclic rings can be constructed.

The synthesis of various 6-substituted 2-alkylpyridazin-3(2H)-ones has been reported, starting from 3,6-dichloropyridazine. nih.gov These compounds were then used as intermediates to create derivatives with anti-inflammatory and analgesic properties, highlighting the importance of the pyridazinone scaffold in medicinal chemistry. nih.gov Similarly, many pyridazinone derivatives have been synthesized and evaluated for a wide range of biological activities, including vasorelaxant, cardiotonic, and anticancer effects, underscoring their role as key intermediates in drug discovery. researchgate.netresearchgate.net

The following table illustrates the use of pyridazinone derivatives as synthetic precursors.

| Starting Pyridazinone Derivative | Reaction Sequence | Final Product Class | Significance | Reference |

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | 1. Semicarbazide HCl2. SeO₂ or Lawesson's Reagent | Annelated 1,2,3-Selena/Thiadiazoles | Synthesis of novel complex heterocycles | mdpi.com |

| 3,6-Dichloropyridazine (core precursor) | 1. Benzyl cyanide2. Hydrolysis3. Alkylation | 6-Substituted 2-alkylpyridazin-3(2H)-ones | Intermediates for analgesic agents | nih.gov |

| 6-Phenyl-3(2H)-pyridazinone derivative | Suzuki or Sonogashira Coupling | 5-Aryl or 5-Alkynyl Pyridazinones | Intermediates for platelet aggregation inhibitors | researchgate.net |

| 2,6-Diaryl piperidin-4-one | Intramolecular cyclization with phenylhydrazine (B124118) | Pyridopyridazin-3(2H)-one derivatives | Intermediates for potential anticancer agents | researchgate.net |

Investigations into Biological System Interactions Molecular and Cellular Level

Molecular Target Identification and Binding Affinities

Research has identified several key molecular targets for pyridazinone derivatives, primarily focusing on their roles in inflammation and immune response.

The pyridazinone structure has been recognized as an excellent template for the development of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov The anti-inflammatory properties of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX enzymes, which are key to the synthesis of prostaglandins. nih.gov While inhibition of the inducible COX-2 enzyme is responsible for the anti-inflammatory effect, simultaneous inhibition of the constitutive COX-1 enzyme can lead to undesirable gastrointestinal side effects. nih.govorientjchem.org

Derivatives of the pyridazinone core have shown significant potential as selective COX-2 inhibitors. cu.edu.egresearchgate.net Studies have demonstrated that certain pyridazinone compounds exhibit potent COX-2 inhibitory activity, with some showing IC50 values in the nanomolar range and high selectivity over COX-1. cu.edu.eg For instance, a study on new pyridazine (B1198779) derivatives revealed compounds with significantly greater potency against the COX-2 enzyme compared to the reference drug celecoxib. cu.edu.eg The pyridazinone core is a feature of emorfazone, an anti-inflammatory agent marketed in Japan that is reported to lack the typical ulcerogenic effects of traditional NSAIDs. orientjchem.orgcu.edu.eg The development of pyridazinone-based selective COX-2 inhibitors represents a promising strategy for creating anti-inflammatory agents with improved safety profiles. nih.govcu.edu.eg

Table 1: COX Inhibitory Activity of Selected Pyridazinone Derivatives This table is representative of data for the pyridazinone class and not specific to 6-methoxy-2-phenylpyridazin-3(2H)-one itself, as specific data for this exact compound was not available in the provided search results.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

|---|---|---|---|---|

| Compound 3g (a pyridazinone derivative) | 504.76 | 43.84 | 11.51 | cu.edu.eg |

| Compound 3d (a pyridazinone derivative) | >1000 | 67.23 | >14.87 | cu.edu.eg |

| Compound 6a (a pyridazinone derivative) | >1000 | 53.01 | >18.86 | cu.edu.eg |

| Celecoxib (Reference) | 412.34 | 35.01 | 11.78 | cu.edu.eg |

| Indomethacin (Reference) | 15.84 | 26.04 | 0.61 | cu.edu.eg |

The formyl peptide receptor (FPR) family, which includes FPR1, FPR2 (also known as FPRL1), and FPR3, are G-protein coupled receptors predominantly expressed on immune cells like neutrophils and monocytes. nih.govresearchgate.net These receptors play a crucial role in the innate immune response to bacterial infections and in modulating inflammatory processes. nih.gov

Several studies have identified pyridazin-3(2H)-one derivatives as a novel class of small-molecule agonists for these receptors. nih.govnih.gov For example, a series of 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones were found to act as potent agonists for FPR1 and FPR2. nih.govnih.govsigmaaldrich.com One specific derivative, known as Cmpd17b [N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-propanamide], was identified as a mixed FPR1/FPR2 agonist. nih.gov The interaction of these compounds with FPRs can trigger various cellular responses, highlighting their potential as immunomodulatory agents. nih.gov

Cellular Pathway Analysis

Activation of molecular targets like FPRs by pyridazinone compounds initiates downstream cellular signaling cascades.

One of the primary events following FPR activation is the mobilization of intracellular calcium ([Ca2+]i). nih.govnih.gov Agonism at FPRs by pyridazinone derivatives has been shown to trigger a rapid increase in cytosolic calcium concentration in cells such as human neutrophils and transfected HL-60 cells. nih.govnih.gov This calcium flux is a critical signaling event, acting as a second messenger that initiates a host of cellular functions. nih.gov It typically involves an initial release of calcium from intracellular stores, such as the endoplasmic reticulum, followed by an influx of extracellular calcium through plasma membrane channels. nih.govnih.gov

This elevation in intracellular calcium is directly linked to another key cellular response: chemotaxis. Chemotaxis is the directed migration of cells, particularly immune cells, toward a chemical stimulus. The pyridazinone agonists that induce calcium mobilization also promote chemotaxis in human neutrophils. nih.govnih.gov For instance, one mixed FPR1/FPR2 agonist from the pyridazinone family was identified as a potent chemotactic agent with an EC50 value of 0.6 μM. nih.govnih.gov This demonstrates a clear pathway from receptor binding to a functional cellular outcome relevant to the inflammatory response.

Mechanistic Studies of Specific Biological Activities

The modulation of targets like COX and FPRs provides a molecular basis for the observed biological activities of pyridazinone derivatives, including anti-inflammatory, anticancer, and antimicrobial actions.

The anti-inflammatory activity is a well-documented effect of this class of compounds. nih.gov This action can be attributed to at least two distinct mechanisms: the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins, and the agonism of FPRs, which can have complex, context-dependent roles in resolving inflammation. cu.edu.egnih.gov The development of pyridazinones as selective COX-2 inhibitors is a key area of research aimed at producing safer anti-inflammatory drugs. nih.gov

In the realm of anticancer research, pyridazinone derivatives have shown notable activity. nih.gov The presence of a methoxy (B1213986) group, as in this compound, is often associated with enhanced cytotoxic activity in various cancer cell lines. mdpi.comresearchgate.net Methoxy groups can influence the lipophilicity of a compound, facilitating its transport across cell membranes to reach intracellular targets. mdpi.com The anticancer mechanisms of related compounds can involve the inhibition of tubulin polymerization, which disrupts the cell cytoskeleton and leads to cell cycle arrest and apoptosis, or the modulation of signaling pathways that control cell proliferation and survival. nih.govnih.govmdpi.com For example, one study on novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones found a derivative with remarkable activity against leukemia and non-small cell lung cancer cell lines, with a GI50 value below 0.1 μM. nih.gov

Furthermore, some pyridazinone derivatives have been evaluated for antimicrobial properties. mdpi.com Studies have shown that certain compounds incorporating the pyridazinone moiety exhibit activity against various pathogenic bacteria and fungi. mdpi.comresearchgate.net For example, a series of newly synthesized pyridazinone-derived Schiff bases showed good activity against bacteria such as S. aureus and B. subtilis. mdpi.com The mechanism of antimicrobial action can vary, but may involve inhibiting essential bacterial processes or, in some cases, interfering with bacterial communication systems like quorum sensing. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Analogue Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyridazinone derivatives. Research has shown that specific structural modifications can significantly impact their biological activity.

For FPR agonists, SAR studies on 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones revealed that an acetamide (B32628) side chain at the N2 position is essential for activity. nih.gov Additionally, the presence of lipophilic and/or electronegative substituents on the aryl group at the end of this side chain plays a critical role in determining potency and receptor specificity. nih.gov

In the context of COX-2 inhibition, SAR studies have highlighted the importance of substituents on the pyridazinone core. For instance, the substitution of a chlorine atom with a methoxy group in one series of compounds led to a potent COX-2 inhibitor, suggesting that electron-donating groups can enhance COX-2 inhibitory action. nih.gov

Regarding anticancer activity, the position and number of methoxy groups can greatly influence cytotoxicity. researchgate.net SAR studies on related heterocyclic compounds have shown that methoxy substitutions can enhance antimigratory and antiproliferative effects. researchgate.net For example, in one class of compounds, 2-methoxy and 2,4-dimethoxy substitutions on an aryl ring attached to the core structure enhanced antimigratory activity. researchgate.net Similarly, SAR studies on other scaffolds have identified that substitution at specific positions is necessary for activity, with groups like sulfonamides and carbamates showing high potency in inducing differentiation in AML cells. mdpi.com These studies provide a rational basis for the design of new, more effective pyridazinone-based therapeutic agents. nih.gov

Applications in Specialized Chemical and Biological Domains

Agrochemical Applications (e.g., Herbicidal, Insecticidal, Acaricidal Potentials)

The pyridazine (B1198779) and pyridazinone chemical families are recognized for their wide-ranging biological activities, which has prompted their use and investigation in the agrochemical sector. scholarsresearchlibrary.com Derivatives of pyridazine are noted as a highly active class of compounds with applications in both pharmaceuticals and agrochemicals. scholarsresearchlibrary.com Specifically, pyridazinone derivatives have been reported to possess insecticidal properties, among other biological effects. scholarsresearchlibrary.com

However, specific research detailing the herbicidal, insecticidal, or acaricidal potential of 6-methoxy-2-phenylpyridazin-3(2H)-one is not extensively documented in the available literature. While related structures, such as other pyridazinone derivatives and methoxy-containing compounds, have been investigated for such purposes, dedicated studies on this particular compound's efficacy against agricultural pests or weeds are not prominent. scholarsresearchlibrary.comnih.govmdpi.com The general bioactivity of the pyridazinone class suggests a potential for such applications, but this remains an area requiring further specific investigation. scholarsresearchlibrary.com

Material Science Applications (e.g., Corrosion Inhibition in Metallic Systems)

In the field of material science, a significant application for pyridazinone derivatives is in the protection of metals from corrosion. While studies focusing specifically on this compound are limited, extensive research has been conducted on its parent compound, 6-phenylpyridazin-3(2H)-one (PPO), as a corrosion inhibitor. electrochemsci.orgnajah.eduresearchgate.net

Studies on C38 steel in a 1 M hydrochloric acid (HCl) solution have demonstrated that 6-phenylpyridazin-3(2H)-one is an effective corrosion inhibitor. electrochemsci.orgresearchgate.net Research indicates that the compound functions as a mixed-type inhibitor, meaning it reduces both the anodic and cathodic reactions of the corrosion process. najah.edu The inhibition efficiency of PPO was found to increase with higher concentrations, which is attributed to the adsorption of the inhibitor molecules onto the metal surface. electrochemsci.org This adsorption forms a protective film that shields the steel from the corrosive environment. electrochemsci.org

The mechanism of protection is proposed to be chemisorption, where a chemical bond is formed between the inhibitor molecules and the metal surface. najah.eduresearchgate.net This is supported by electrochemical impedance spectroscopy (EIS) results, which show that the charge transfer resistance increases as the inhibitor concentration rises. electrochemsci.orgnajah.edu This indicates the formation of an insulating layer that hinders the electrochemical processes responsible for corrosion. electrochemsci.org

Table 1: Corrosion Inhibition Efficiency of 6-phenylpyridazin-3(2H)-one (PPO) on C38 Steel in 1 M HCl

This interactive table summarizes data on the parent compound, 6-phenylpyridazin-3(2H)-one, as a proxy for understanding the potential material science applications of its methoxy (B1213986) derivative.

| PPO Concentration (M) | Inhibition Efficiency (EI%) |

| 0.0001 | 79.4 |

| 0.0005 | 87.1 |

| 0.001 | 90.5 |

| Data derived from electrochemical studies on the parent compound 6-phenylpyridazin-3(2H)-one. electrochemsci.org |

Use as Chemical Probes or Tool Compounds in Biological Research

Chemical probes and tool compounds are essential small molecules used to study biological processes and validate potential drug targets. acs.org These compounds are selected for their ability to interact with specific biological targets with high potency and selectivity. nih.gov

Currently, there is a lack of available scientific literature describing the use of this compound specifically as a chemical probe or a tool compound in biological research. While related heterocyclic compounds, including derivatives of imidazo[1,2-b]pyridazine (B131497) and other pyridazinones, have been synthesized and evaluated for various biological activities such as antimycobacterial and antimicrobial effects, their specific development or characterization as tool compounds is not reported. mdpi.comflinders.edu.au The design of a tool compound requires rigorous evaluation of its specificity and mechanism of action, a process that has not been documented for this compound in the reviewed literature. acs.org

Future Perspectives and Emerging Research Directions

Development of Asymmetric Synthetic Strategies for Enantiomeric Purity

Many biologically active molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. For pyridazinone derivatives, which have shown potential as potent therapeutic agents, achieving enantiomeric purity is a critical goal for developing safer and more effective drugs. researchgate.net While numerous synthetic routes exist for pyridazinone rings, the development of asymmetric strategies to control stereochemistry remains a burgeoning field of research. researchgate.netnih.gov

Future research will likely focus on adapting modern asymmetric synthesis techniques to the 6-methoxy-2-phenylpyridazin-3(2H)-one scaffold. Key strategies include:

Organocatalysis: The use of small, chiral organic molecules to catalyze enantioselective reactions has revolutionized asymmetric synthesis. nih.govmdpi.com This approach avoids the use of metals and offers a greener, more sustainable method. Research into chiral amines or phosphoric acids could facilitate the asymmetric construction of the pyridazinone ring or the stereoselective functionalization of a pre-existing one. uva.es

Chiral Pool Synthesis: This method utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net A mild and efficient synthesis of a chiral pyridazinone derivative has been achieved using the chiral-pool method, suggesting this is a viable strategy for producing enantiomerically pure analogs. fao.org

Transition-Metal Catalysis: Chiral ligands complexed with transition metals are powerful tools for a wide range of asymmetric transformations. Future work could explore reactions like asymmetric hydrogenation or cross-coupling to introduce chirality into the pyridazinone structure with high enantioselectivity.

The successful development of these methods will be essential for performing detailed stereochemical-activity relationship studies and advancing the most potent and selective enantiomer toward clinical consideration.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The process of drug discovery is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by enabling rapid, data-driven decision-making. mdpi.com For a scaffold like this compound, these computational tools offer immense potential to accelerate the design and optimization of new, more potent, and selective analogs.

Future research directions will heavily lean on the integration of AI/ML in the following areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govecetoc.org By training models on existing data for pyridazinone derivatives, researchers can predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates. researchgate.netmanchester.ac.uk

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable pharmacokinetic profiles. This could lead to the discovery of novel pyridazinone derivatives with improved efficacy.

ADMET Prediction: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI/ML models can predict these properties early in the discovery process, allowing chemists to modify the structure of this compound to enhance its drug-like characteristics. nih.gov

Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target, significantly reducing the time and cost associated with high-throughput screening. nih.gov

Table 1: Applications of AI/ML in the Development of Pyridazinone Derivatives

AI/ML Application Description Potential Impact on this compound QSAR Modeling Predicts biological activity based on chemical structure, using algorithms like multiple linear regression (MLR) and artificial neural networks (ANN). [29, 37] Accelerates the identification of derivatives with enhanced potency and selectivity. De Novo Design Generates novel molecular structures with desired properties using generative models. Discovery of entirely new pyridazinone-based scaffolds with superior therapeutic profiles. ADMET Prediction Forecasts pharmacokinetic and toxicity profiles of compounds early in the discovery pipeline. [42, 43] Reduces late-stage attrition by optimizing for better drug-like properties. Virtual High-Throughput Screening (vHTS) Computationally screens large compound libraries to identify potential hits for a biological target. Efficiently explores vast chemical space to find new leads based on the core structure.

Exploration of Novel Biophysical Characterization Techniques

Understanding how a compound interacts with its biological target at a molecular level is fundamental to rational drug design. While traditional biochemical assays provide valuable information, advanced biophysical techniques offer a deeper, more nuanced view of these interactions. nih.govresearchgate.net For this compound, deploying a suite of modern biophysical methods will be crucial for elucidating its mechanism of action, binding kinetics, and thermodynamics.

Emerging research should focus on utilizing techniques such as:

Surface Plasmon Resonance (SPR): This label-free technique provides real-time data on the kinetics (on- and off-rates) and affinity of a drug-target interaction, offering a more dynamic picture than endpoint assays. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy, stoichiometry) of the interaction. researchgate.net This helps to understand the driving forces behind binding.

Cryogenic Electron Microscopy (Cryo-EM): For large protein targets, cryo-EM can provide high-resolution structural information of the compound bound to its target, revealing the precise binding mode and key molecular interactions. This was recently used to guide the design of a pyridazinone-based inhibitor. nih.gov

Microscale Thermophoresis (MST): MST measures changes in the movement of molecules in a microscopic temperature gradient upon binding, allowing for the determination of binding affinities in solution with very low sample consumption. ethz.ch

Table 2: Advanced Biophysical Techniques for Characterizing Drug-Target Interactions

Technique Information Provided Relevance for this compound Surface Plasmon Resonance (SPR) Binding kinetics (k_on, k_off) and affinity (K_D). tandfonline.com Optimizing residence time and binding strength for improved efficacy. Isothermal Titration Calorimetry (ITC) Binding thermodynamics (ΔH, ΔS), affinity (K_D), and stoichiometry (n). nih.gov Understanding the energetic drivers of the interaction to guide rational design. Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic-level structural information, binding site mapping, and dynamics. [38, 45] Identifying the precise binding pocket and conformational changes upon binding. Cryogenic Electron Microscopy (Cryo-EM) High-resolution 3D structure of the drug-target complex. ijiemr.org Visualizing the binding mode for structure-based drug design, especially for large targets. Microscale Thermophoresis (MST) Binding affinity (K_D) in solution. researchgate.net Rapid and material-sparing affinity screening of new derivatives.

Diversification of Application Areas Beyond Traditional Bioactive Compound Discovery

While the primary focus for pyridazinone derivatives has been in medicine, their versatile chemical nature and biological activity suggest potential in a range of other fields. scholarsresearchlibrary.comnih.govresearchgate.net Future research should explore these non-traditional applications for this compound and its analogs.

Agrochemicals: Pyridazinone derivatives are already known to have applications as herbicides, fungicides, and insecticides. nih.govresearchgate.net Further investigation could optimize the this compound structure to create novel, effective, and environmentally safer crop protection agents.

Molecular Imaging: The development of radiolabeled pyridazinone derivatives as Positron Emission Tomography (PET) tracers for cardiac imaging has demonstrated their potential as diagnostic tools. acs.orgnih.govnih.gov By incorporating positron-emitting isotopes, analogs of this compound could be developed to image specific enzymes or receptors in the body, aiding in disease diagnosis and monitoring treatment response. openmedscience.commdpi.com

Materials Science: The pyridazine (B1198779) ring, with its electron-deficient nature and nitrogen atoms capable of coordination, can be used as a building block for functional materials. scholarsresearchlibrary.com Research could explore the synthesis of polymers or metal-organic frameworks incorporating the this compound moiety for applications in electronics, sensing, or catalysis. researchgate.net

Investigation of Environmental Fate and Green Chemical Synthesis Principles

As the chemical industry moves towards greater sustainability, the entire lifecycle of a compound must be considered. This includes not only its synthesis but also its ultimate fate in the environment. For this compound, two key areas of future research are paramount.

Green Chemical Synthesis: Traditional chemical syntheses often rely on harsh reagents and large volumes of organic solvents. Adopting green chemistry principles can significantly reduce the environmental footprint. Microwave-assisted synthesis, for example, has been shown to be an efficient method for preparing pyridazinone derivatives, often leading to shorter reaction times, higher yields, and reduced solvent use. asianpubs.orgnih.govmdpi.comtandfonline.com Future work should focus on developing and optimizing such green protocols for the large-scale production of this compound.

Environmental Fate and Ecotoxicity: Pharmaceuticals and agrochemicals can enter the environment, where their persistence and biological activity can pose risks to ecosystems. mdpi.comijiemr.orgcore.ac.uk It is crucial to investigate the environmental fate of this compound. Studies on its biodegradability by soil and water microorganisms, its potential for bioaccumulation, and its ecotoxicity to non-target organisms are essential. researchgate.nettandfonline.comnih.govasm.org Understanding these factors will ensure that its development and use are environmentally sustainable and will guide the design of next-generation derivatives that are more readily biodegradable. researchgate.netnih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-methoxy-2-phenylpyridazin-3(2H)-one and its derivatives?

- Methodology : Pyridazinones are typically synthesized via cyclization reactions. For example, substituted pyridazinones can be prepared by reacting hydrazine derivatives with diketones or via palladium-catalyzed coupling reactions to introduce aryl groups at the 2-position. Evidence of benzyloxy-substituted derivatives (e.g., 6-benzyloxy-2-phenylpyridazin-3(2H)-one) involves nucleophilic substitution or protection/deprotection strategies for methoxy groups .

- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products. Monitor progress via TLC or LC-MS.

Q. What spectroscopic and crystallographic techniques are used to characterize pyridazinone derivatives?

- Methodology :

- NMR : and NMR confirm substitution patterns and regiochemistry.

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXTL or SHELXL) resolves bond lengths, angles, and molecular packing. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters ) are reported for related compounds .

- Mass Spectrometry : HRMS validates molecular formulas.

Q. How are purity and stability assessed for pyridazinone derivatives during storage?

- Methodology :

- HPLC : Use C18 columns with UV detection (e.g., 254 nm) to monitor degradation.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.

- Karl Fischer Titration : Measure moisture content to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic disorder in pyridazinone derivatives be resolved during refinement?

- Methodology : In SHELXL, apply PART instructions to model disordered regions. For example, trifluoromethyl groups may exhibit rotational disorder; constrain atomic displacement parameters (ADPs) using SIMU and DELU commands. Refine occupancy ratios for split positions while monitoring and values .

- Example : A study on 6-methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one achieved and using multi-scan absorption corrections (SADABS) .

Q. How do substituent variations on the pyridazinone core affect biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare bioactivity (e.g., antiplatelet or inotropic effects) of derivatives with substituents at positions 4, 5, and 6. For instance, electron-withdrawing groups (e.g., CF) at position 4 enhance metabolic stability .

- Data Analysis : Use regression models to correlate log, polar surface area, and IC values.

- Table 1 : Example SAR Data for Pyridazinones

| Substituent (Position) | Activity (IC, μM) | Log |

|---|---|---|

| 6-OCH, 2-Ph | 12.3 (Antiplatelet) | 2.1 |

| 6-Cl, 4-CF | 5.8 (Inotropic) | 3.4 |

Q. What computational methods support the structural analysis of pyridazinones?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths.

- Molecular Docking : Simulate binding interactions with target proteins (e.g., platelet receptors) using AutoDock Vina .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic parameters for pyridazinones?

- Case Study : Variations in unit cell dimensions (e.g., -angles differing by ) may arise from temperature-dependent phase changes. Cross-validate using low-temperature data collection (100 K) and check for twinning (Hooft parameter ) .

- Resolution : Re-refine datasets with updated SHELXL versions (post-2015) to leverage new constraints (e.g., HXET for hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.